molecular formula C12H10OS B8396964 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol

1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol

Cat. No.: B8396964
M. Wt: 202.27 g/mol
InChI Key: XBCJAWGRSLBIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol is a useful research compound. Its molecular formula is C12H10OS and its molecular weight is 202.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C12H10OS/c1-2-10(13)8-11-7-9-5-3-4-6-12(9)14-11/h1,3-7,10,13H,8H2

InChI Key

XBCJAWGRSLBIAZ-UHFFFAOYSA-N

Canonical SMILES

C#CC(CC1=CC2=CC=CC=C2S1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of crude 9-3 (8.77 g) in THF (100 mL) was added to a solution of ethynylmagnesium bromide (450 mL, 225 mmol, 0.5 M/THF) at 0° C. by cannula. The mixture was stirred for 1 h at 0° C. and for 1 h at room temperature. The reaction was then queched by addition of 200 mL saturated NH4Cl solution. The layers were separated and the aqueous layer was extracted with ethyl acetate (3×200 mL). The combined organic solution was washed with brine and then was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography on silica gel (10% 20% ethyl acetate/hexanes) gave 8-4 (7.67 g, 37.9 mmol, 84% from 9-2).
Name
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of crude 9-3 (8.77 g) in THF (100 mL) was added to a solution of ethynylmagnesium bromide (450 mL, 225 mmol, 0.5 M/THF) at 0° C. by cannula. The mixture was stirred for 1 h at 0° C. and for 1 h at room temperature. The reaction was then quenched by addition of 200 mL saturated NH4Cl solution. The layers were separated and the aqueous layer was extracted with ethyl acetate (3×200 mL). The combined organic solution was washed with brine and then was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography on silica gel (10% 20% ethyl acetate/hexanes) gave 8-4 (7.67 g, 37.9 mmol, 84% from 9-2).
Name
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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